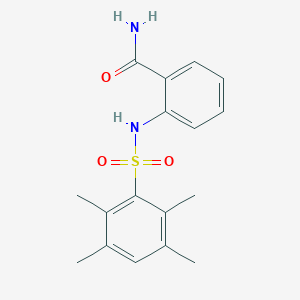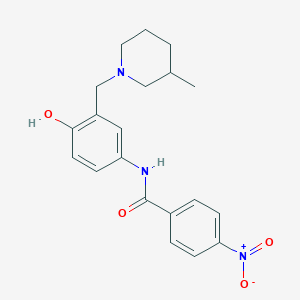![molecular formula C20H28N2O4S2 B230680 N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide, also known as DTBBS, is a sulfonamide-based compound that has been widely used in scientific research. DTBBS has shown potential in various applications, including as a ligand for metal ions, an inhibitor of protein-protein interactions, and a modulator of enzyme activity.
Wirkmechanismus
The mechanism of action of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide is not fully understood. However, it is believed to involve the formation of stable complexes with metal ions or proteins. These complexes may interfere with the normal function of the metal ions or proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide is its stability. It is a relatively stable compound that can be easily stored and transported. It is also relatively easy to synthesize, making it a cost-effective option for scientific research.
One of the main limitations of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide is its specificity. It has been shown to have specific interactions with certain metal ions and proteins, which may limit its applicability in certain research areas. Additionally, the mechanism of action of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide. One direction is the development of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide-based metal complexes for use in catalysis and electrochemistry. Another direction is the development of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide-based inhibitors for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide and its potential applications in various research areas.
Synthesemethoden
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with sodium hydride to form 4-tert-butylbenzenesulfonic acid. The second step involves the reaction of 4-tert-butylbenzenesulfonic acid with 4,4'-diaminobiphenyl in the presence of triethylamine to form N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide.
Wissenschaftliche Forschungsanwendungen
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide has been used in various scientific research applications. One of the main applications is as a ligand for metal ions. N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been used in catalysis, electrochemistry, and bioinorganic chemistry.
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide has also been used as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. This interaction is known to be involved in the development of various cancers, including breast cancer and lung cancer. N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα. This interaction is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Eigenschaften
Produktname |
N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide |
|---|---|
Molekularformel |
C20H28N2O4S2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-19(2,3)21-27(23,24)17-11-7-15(8-12-17)16-9-13-18(14-10-16)28(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3 |
InChI-Schlüssel |
OKDYEDFCRIZYDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
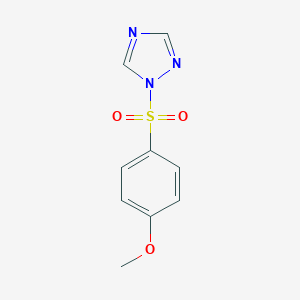
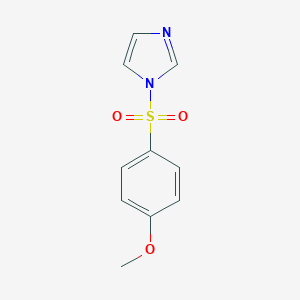
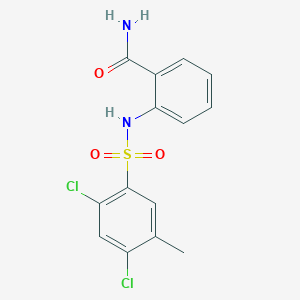
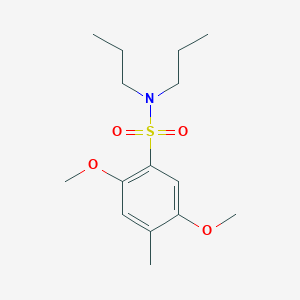
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)


